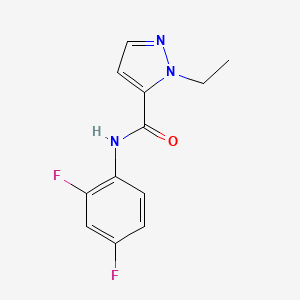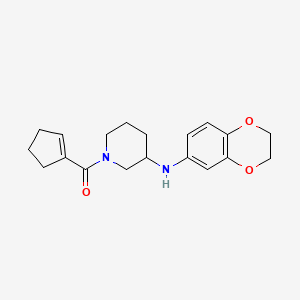![molecular formula C15H13F3N4O5 B6131601 2-(5-methyl-2-nitro-1H-imidazol-1-yl)ethyl [4-(trifluoromethyl)benzoyl]carbamate](/img/structure/B6131601.png)
2-(5-methyl-2-nitro-1H-imidazol-1-yl)ethyl [4-(trifluoromethyl)benzoyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-methyl-2-nitro-1H-imidazol-1-yl)ethyl [4-(trifluoromethyl)benzoyl]carbamate, also known as SN 28049, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a range of fields.
Mechanism of Action
The mechanism of action of 2-(5-methyl-2-nitro-1H-imidazol-1-yl)ethyl [4-(trifluoromethyl)benzoyl]carbamate 28049 involves its inhibition of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is involved in the repair of DNA damage, and inhibition of this enzyme can lead to cell death in certain circumstances. 2-(5-methyl-2-nitro-1H-imidazol-1-yl)ethyl [4-(trifluoromethyl)benzoyl]carbamate 28049 has been found to be a potent inhibitor of PARP, making it a valuable tool for researchers studying DNA repair mechanisms.
Biochemical and Physiological Effects:
In addition to its effects on DNA repair mechanisms, 2-(5-methyl-2-nitro-1H-imidazol-1-yl)ethyl [4-(trifluoromethyl)benzoyl]carbamate 28049 has also been found to have a variety of other biochemical and physiological effects. These include effects on cell proliferation, apoptosis, and inflammation. These effects make 2-(5-methyl-2-nitro-1H-imidazol-1-yl)ethyl [4-(trifluoromethyl)benzoyl]carbamate 28049 a valuable tool for researchers studying a wide range of biological processes.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using 2-(5-methyl-2-nitro-1H-imidazol-1-yl)ethyl [4-(trifluoromethyl)benzoyl]carbamate 28049 in lab experiments is its potency as a PARP inhibitor. This makes it a valuable tool for researchers studying DNA repair mechanisms. However, there are also some limitations to using this compound. For example, it can be toxic to cells at high concentrations, which can limit its usefulness in certain experiments.
Future Directions
There are many potential future directions for research involving 2-(5-methyl-2-nitro-1H-imidazol-1-yl)ethyl [4-(trifluoromethyl)benzoyl]carbamate 28049. One area of interest is in the development of new cancer therapies that target PARP. 2-(5-methyl-2-nitro-1H-imidazol-1-yl)ethyl [4-(trifluoromethyl)benzoyl]carbamate 28049 has been found to be a potent PARP inhibitor, and there is potential for the development of new drugs based on this compound. Additionally, there is potential for the development of new diagnostic tools based on 2-(5-methyl-2-nitro-1H-imidazol-1-yl)ethyl [4-(trifluoromethyl)benzoyl]carbamate 28049's effects on DNA repair mechanisms. Overall, 2-(5-methyl-2-nitro-1H-imidazol-1-yl)ethyl [4-(trifluoromethyl)benzoyl]carbamate 28049 is a valuable tool for researchers studying a wide range of biological processes, and there is potential for continued research in this area.
Synthesis Methods
The synthesis of 2-(5-methyl-2-nitro-1H-imidazol-1-yl)ethyl [4-(trifluoromethyl)benzoyl]carbamate 28049 involves a multi-step process that has been described in detail in the scientific literature. The first step involves the reaction of 5-methyl-2-nitroimidazole with ethylene oxide to form 2-(5-methyl-2-nitro-1H-imidazol-1-yl)ethanol. This intermediate is then reacted with 4-(trifluoromethyl)benzoyl chloride and triethylamine to form the final product, 2-(5-methyl-2-nitro-1H-imidazol-1-yl)ethyl [4-(trifluoromethyl)benzoyl]carbamate 28049.
Scientific Research Applications
2-(5-methyl-2-nitro-1H-imidazol-1-yl)ethyl [4-(trifluoromethyl)benzoyl]carbamate 28049 has been used extensively in scientific research as a tool to study a variety of biological processes. One of the primary applications of this compound is in the study of DNA damage and repair mechanisms. 2-(5-methyl-2-nitro-1H-imidazol-1-yl)ethyl [4-(trifluoromethyl)benzoyl]carbamate 28049 has been found to be a potent inhibitor of a key enzyme involved in DNA repair, making it a valuable tool for researchers studying this process.
properties
IUPAC Name |
2-(5-methyl-2-nitroimidazol-1-yl)ethyl N-[4-(trifluoromethyl)benzoyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N4O5/c1-9-8-19-13(22(25)26)21(9)6-7-27-14(24)20-12(23)10-2-4-11(5-3-10)15(16,17)18/h2-5,8H,6-7H2,1H3,(H,20,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNBSLRROPHJDDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N1CCOC(=O)NC(=O)C2=CC=C(C=C2)C(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl]-4-(4-methoxyphenyl)-N-methyl-1,3-thiazol-2-amine](/img/structure/B6131520.png)
![1-naphthyl{1-[(4-pyridinylthio)acetyl]-3-piperidinyl}methanone](/img/structure/B6131529.png)
![N~1~-(4-chloro-2-methylphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B6131541.png)
![N-(tert-butyl)-2-[(3-cyano-6-methyl-4-phenyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)thio]acetamide](/img/structure/B6131551.png)
![N-[1-(4-allyl-5-{[(4-oxo-3,4-dihydro-2-quinazolinyl)methyl]thio}-4H-1,2,4-triazol-3-yl)-2-methylpropyl]benzamide](/img/structure/B6131563.png)
![1-ethyl-4-[4-(2-methoxy-4-methylphenoxy)but-2-yn-1-yl]piperazine hydrochloride](/img/structure/B6131567.png)
![N-methyl-3-[(3-methyl-1-piperidinyl)carbonyl]-N-phenylbenzenesulfonamide](/img/structure/B6131574.png)

![2-{[(1-benzyl-4-piperidinyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione](/img/structure/B6131588.png)

![(2-{[4-(allyloxy)-3-iodo-5-methoxybenzylidene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)acetic acid](/img/structure/B6131602.png)

![2-[methyl(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]ethyl 2-(2-methoxyphenyl)-4-quinolinecarboxylate](/img/structure/B6131606.png)
![3-(3,4-dimethoxyphenyl)-6-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B6131616.png)